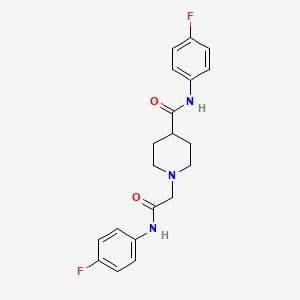

N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2/c21-15-1-5-17(6-2-15)23-19(26)13-25-11-9-14(10-12-25)20(27)24-18-7-3-16(22)4-8-18/h1-8,14H,9-13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLVASGKVMVUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

Amide Bond Formation: The final step involves coupling the piperidine derivative with a fluorophenyl amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups and amide linkage play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives with Fluorophenyl Groups

- N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide (): This analog replaces the amino-oxoethyl chain with a sulfonyl group and shifts the carboxamide to the piperidine 3-position.

- Compounds 6k and 6l () :

These bis(4-fluorophenyl)methylpiperazine derivatives feature sulfamoylbenzenesulfonamide substituents. Their melting points (132–230°C) and moderate synthetic yields (45–65%) suggest higher crystallinity but comparable synthetic feasibility to the main compound. The absence of sulfonamide groups in the main compound may reduce polarity and improve membrane permeability .

Variations in Aromatic Substitution

- N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (): Replacing the 4-fluorophenyl carboxamide with a chloropyridinyl group introduces a heteroaromatic ring. Chlorine’s larger atomic radius and electronegativity could enhance hydrophobic interactions in biological targets but may alter metabolic pathways compared to fluorine .

- N-(2-fluorophenyl)pyrimidine derivatives () :

Substitution at the 2-fluorophenyl position (vs. 4-fluorophenyl in the main compound) reduces symmetry and may affect crystal packing, as seen in weaker C–H⋯π interactions. This highlights the role of fluorine position in solid-state stability .

Heterocyclic and Functional Group Modifications

- Compound 17 (): Contains a 2,5-dioxoimidazolidin-4-yl group instead of the piperidine core. The imidazolidinone ring’s rigidity and hydrogen-bonding capacity contrast with the piperidine’s flexibility, which could influence binding kinetics in enzyme targets .

- HE67 () :

Features a pyrrolo[2,3-b]pyridinyl group attached to piperidine. The fused heterocycle may enhance π-π stacking interactions, a property absent in the main compound’s simpler fluorophenyl substituents .

Pharmacologically Active Analogs

- RY764 (): A melanocortin-4 receptor agonist with a cyclohexyl-tert-butyl-piperidine scaffold. While structurally distinct, its fluorophenylmethyl group underscores fluorine’s role in optimizing receptor selectivity and potency .

- MB-243 () :

A complex piperidine derivative with tert-butylcarbamoyl and cyclohexyl groups. Its design emphasizes bulky substituents for receptor modulation, contrasting with the main compound’s reliance on fluorophenyl groups for electronic effects .

Research Implications

The structural diversity among analogs underscores the following trends:

- Fluorophenyl Positioning : 4-Fluorophenyl groups are prevalent for optimizing electronic and steric effects, while 2-fluorophenyl derivatives (e.g., ) may sacrifice symmetry for tailored crystal packing .

- Synthetic Feasibility : Piperidine/piperazine cores with fluorophenyl groups are consistently synthesized in moderate-to-high yields (45–65%), suggesting robust protocols for scaling .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

- Initial coupling : Reaction between piperidine-4-carboxamide derivatives and fluorophenyl-containing intermediates under anhydrous conditions (e.g., using DMF as a solvent) .

- Amide bond formation : Activation of carboxylic acid groups with reagents like HATU or EDC/HOBt, followed by coupling with fluorophenylamine derivatives .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the final product, with yields influenced by solvent polarity (e.g., dichloromethane/methanol gradients) .

Key Conditions :

| Step | Temperature (°C) | Solvent | Catalyst/Purification | Yield Range |

|---|---|---|---|---|

| Coupling | 0–25 | DMF | HATU | 60–75% |

| Amidation | 25–40 | THF | EDC/HOBt | 50–65% |

| Purification | RT | CH₂Cl₂/MeOH | Column Chromatography | 80–95% purity |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of fluorophenyl, piperidine, and carboxamide groups. For example, aromatic protons appear at δ 7.2–7.8 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 415.18) .

- X-ray Crystallography : Resolves bond angles and conformations (e.g., piperidine chair conformation with bond angle sums ~357.5°) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance purity during synthesis?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents aid in crystallization .

- Catalyst Screening : Use of coupling agents like PyBOP increases efficiency compared to EDC/HOBt .

Q. What strategies are recommended to resolve contradictions in reported biological activities?

- Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays .

- Dose-Response Studies : Perform IC₅₀ determinations across multiple concentrations to account for non-specific binding .

- Structural Analog Comparison : Compare activity profiles with derivatives lacking the fluorophenyl group to identify pharmacophore elements .

Q. How does computational modeling contribute to understanding its interactions with biological targets?

- Molecular Docking : Predict binding modes to receptors (e.g., kinases) using crystallographic data from related compounds .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the piperidine ring (e.g., introduce methyl groups) or fluorophenyl substituents to assess steric/electronic effects .

- Biological Profiling : Test analogs against panels of kinases or GPCRs to identify selectivity trends .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.